molecular formula C10H11NO B071714 2-Propylphenyl isocyanate CAS No. 190774-57-3

2-Propylphenyl isocyanate

Cat. No.: B071714
CAS No.: 190774-57-3
M. Wt: 161.2 g/mol
InChI Key: NSGTVMQTRFUUSL-UHFFFAOYSA-N
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Description

It is a clear, colorless to light yellow liquid with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . This compound is used as a building block in organic synthesis and has various applications in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propylphenyl isocyanate can be synthesized through several methods, including the phosgene method and non-phosgene methods. The phosgene method involves the reaction of an amine with phosgene to produce the isocyanate. due to the toxicity of phosgene, non-phosgene methods are preferred.

One non-phosgene method involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea to form carbamates, which are then thermally decomposed to yield the isocyanate . This method is advantageous as it avoids the use of toxic phosgene and allows for the use of various catalysts to optimize the reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of advanced catalytic systems to enhance yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve high conversion rates and product purity .

Chemical Reactions Analysis

Types of Reactions

2-Propylphenyl isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamates.

    Polymerization Reactions: It can undergo polymerization to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

    Amines: React with this compound to form ureas under mild conditions.

    Alcohols: React with the isocyanate to form carbamates, typically requiring a catalyst and elevated temperatures.

    Water: Reacts with the isocyanate to form carbamic acid, which can further decompose to form amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the polymerization reaction with polyols.

Scientific Research Applications

2-Propylphenyl isocyanate has several applications in scientific research and industry:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Employed in the modification of biomolecules through isocyanate chemistry.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of polyurethanes, coatings, adhesives, and sealants.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: Similar structure but lacks the propyl group.

    Methylphenyl isocyanate: Contains a methyl group instead of a propyl group.

    Ethylphenyl isocyanate: Contains an ethyl group instead of a propyl group.

Uniqueness

2-Propylphenyl isocyanate is unique due to the presence of the propyl group, which can influence its reactivity and physical properties. The propyl group can affect the compound’s solubility, boiling point, and reactivity compared to other phenyl isocyanates .

Properties

IUPAC Name

1-isocyanato-2-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-5-9-6-3-4-7-10(9)11-8-12/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGTVMQTRFUUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369887
Record name 2-Propylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-57-3
Record name 2-Propylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanato-2-propylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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